5-(2-Fluorophenyl)oxazole-2-carbonitrile
Description
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Properties
IUPAC Name |
5-(2-fluorophenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWBLGIZKCTUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(2-Fluorophenyl)oxazole-2-carbonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the oxazole ring can significantly modulate the pharmacological profile of the resulting molecule. This guide focuses on a specific, yet underexplored, derivative: 5-(2-Fluorophenyl)oxazole-2-carbonitrile .
The introduction of a 2-fluorophenyl group at the 5-position and a carbonitrile group at the 2-position is of particular interest. The fluorophenyl moiety can enhance metabolic stability and binding affinity through favorable interactions with biological targets.[3] The carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a reactive handle for further chemical modification, or a key pharmacophoric element.
While specific experimental data for 5-(2-Fluorophenyl)oxazole-2-carbonitrile is not abundant in publicly accessible literature, this guide will provide a comprehensive technical overview based on established principles of oxazole chemistry and data from closely related analogues. We will delve into its predicted physicochemical properties, plausible synthetic strategies, expected spectral characteristics, reactivity, and potential applications in drug discovery. This document aims to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related chemical entities.
Chemical Identity and Physicochemical Properties
The chemical structure of 5-(2-Fluorophenyl)oxazole-2-carbonitrile is characterized by a central 1,3-oxazole ring. A 2-fluorophenyl substituent is attached at the C5 position, and a nitrile group (-C≡N) is at the C2 position.
Predicted Physicochemical Properties
While experimental data is limited, we can predict some of the key physicochemical properties of 5-(2-Fluorophenyl)oxazole-2-carbonitrile based on its structure and comparison with similar compounds.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₅FN₂O | Provides the elemental composition. |
| Molecular Weight | 188.16 g/mol [4] | Influences diffusion and transport properties. |
| XLogP3 | 1.8[4] | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donors | 0 | The absence of donor groups can influence binding interactions. |
| Hydrogen Bond Acceptors | 3 (N of oxazole, O of oxazole, N of nitrile) | The presence of multiple acceptors allows for diverse hydrogen bonding. |
| Topological Polar Surface Area (TPSA) | 49.8 Ų[4] | Correlates with drug transport properties, including blood-brain barrier penetration. |
The presence of the fluorine atom on the phenyl ring is expected to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The carbonitrile group, being a strong electron-withdrawing group, will influence the electronic distribution within the oxazole ring, affecting its reactivity and potential interactions with biological targets.
Synthesis Strategies for the Oxazole-2-carbonitrile Scaffold
A potential synthetic pathway is outlined below:
Figure 1. Proposed synthesis of 5-(2-Fluorophenyl)oxazole-2-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method and would require optimization in a laboratory setting.
Step 1: Synthesis of α-Bromo-2-fluoroacetophenone
-
To a solution of 2-fluoroacetophenone (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude α-bromo-2-fluoroacetophenone.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-(2-Fluorophenyl)oxazole-2-carbonitrile
-
In a round-bottom flask, dissolve α-bromo-2-fluoroacetophenone (1.0 eq) and cyanoformamide (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to yield 5-(2-fluorophenyl)oxazole-2-carbonitrile.
Spectral Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics can be anticipated.[6][7]
-
¹H NMR: The spectrum would be expected to show a complex multiplet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons of the 2-fluorophenyl group. The proton at the C4 position of the oxazole ring would likely appear as a singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum would show distinct signals for the ten carbon atoms. The carbon of the nitrile group would appear significantly downfield (around 115 ppm). The carbon atoms of the oxazole ring would have characteristic shifts, and the fluorinated carbon of the phenyl ring would show a large one-bond C-F coupling constant.
-
IR Spectroscopy: A sharp, strong absorption band around 2230 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. Characteristic bands for C=N and C-O stretching within the oxazole ring would also be present, along with aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (188.0386 g/mol ).[4] Fragmentation patterns would likely involve the loss of CO, HCN, and cleavage of the phenyl ring.
Reactivity and Potential for Further Functionalization
The 5-(2-fluorophenyl)oxazole-2-carbonitrile scaffold offers several avenues for further chemical modification, making it an attractive template for generating a library of analogues for structure-activity relationship (SAR) studies.
Figure 2. Potential pathways for chemical modification.
-
Reactions of the Nitrile Group: The carbonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide. It can also be reduced to an amine or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid.
-
Reactivity of the Oxazole Ring: The oxazole ring is generally stable but can undergo certain reactions. The C4 proton may be deprotonated with a strong base, allowing for the introduction of various electrophiles.[8]
-
Modification of the Fluorophenyl Ring: The fluorine atom can activate the phenyl ring for nucleophilic aromatic substitution, allowing for the introduction of other functional groups. Additionally, the phenyl ring can undergo electrophilic substitution, although the substitution pattern will be directed by the fluorine atom and the oxazole ring.
Potential Applications in Drug Discovery
Oxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][2][9] The incorporation of a fluorophenyl group often enhances the biological activity of heterocyclic compounds.
-
Anticancer Activity: Many substituted oxazoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[10] The 5-(2-fluorophenyl)oxazole-2-carbonitrile scaffold could be explored for its potential as a novel anticancer agent.
-
Anti-inflammatory Activity: Oxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[2] The structural features of the target compound make it a candidate for evaluation in anti-inflammatory assays.
-
Antimicrobial Activity: The oxazole nucleus is present in several natural and synthetic antimicrobial agents. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.
The specific biological targets for 5-(2-Fluorophenyl)oxazole-2-carbonitrile are yet to be determined. However, based on the activities of related compounds, it is a promising scaffold for screening against a variety of therapeutic targets.
Conclusion
5-(2-Fluorophenyl)oxazole-2-carbonitrile represents a novel and intriguing chemical entity with significant potential in drug discovery and development. While experimental data on this specific molecule is scarce, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the well-established chemistry of the oxazole scaffold and its constituent functional groups. The versatility of the carbonitrile group for further functionalization, combined with the favorable properties imparted by the fluorophenyl moiety, makes this a promising template for the design of new therapeutic agents. Further research into the synthesis and biological evaluation of 5-(2-Fluorophenyl)oxazole-2-carbonitrile and its analogues is warranted to fully explore its therapeutic potential.
References
-
PubChem. 5-(2-Fluorophenyl)-1,2-oxazole-4-carbonitrile. Available from: [Link]
-
Acta Chimica Slovenica. Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. Available from: [Link]
-
Molecules. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Available from: [Link]
-
ResearchGate. Synthesis and spectroscopic properties of new 5-oxazolone derivatives containing an N-phenyl-aza-15-crown-5 moiety. Available from: [Link]
-
Journal of Applicable Chemistry. Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Available from: [Link]
-
PMC. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Available from: [Link]
-
PMC. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Available from: [Link]
-
PubMed. Oxazole-Based Molecules: Recent Advances on Biological Activities. Available from: [Link]
-
PubMed. Asymmetric Synthesis. 39.(1) Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine. Available from: [Link]
-
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]
-
PMC. A comprehensive review on biological activities of oxazole derivatives. Available from: [Link]
-
MDPI. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Available from: [Link]
-
IOSR Journal of Applied Chemistry. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]
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- 4. 5-(2-Fluorophenyl)-1,2-oxazole-4-carbonitrile | C10H5FN2O | CID 83697425 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of a Novel Oxazole: A Technical Guide to 5-(2-Fluorophenyl)oxazole-2-carbonitrile
This technical guide provides a comprehensive overview of the key spectroscopic data for the novel compound 5-(2-Fluorophenyl)oxazole-2-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The insights provided herein are foundational for the structural elucidation, purity assessment, and quality control of this promising heterocyclic entity.
Molecular Structure and Key Features
5-(2-Fluorophenyl)oxazole-2-carbonitrile is a heterocyclic compound featuring an oxazole ring substituted with a 2-fluorophenyl group at the 5-position and a nitrile group at the 2-position. This unique arrangement of functional groups imparts specific electronic and conformational properties that are reflected in its spectroscopic signatures.
Figure 1. Chemical structure of 5-(2-Fluorophenyl)oxazole-2-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-(2-Fluorophenyl)oxazole-2-carbonitrile, ¹H, ¹³C, and ¹⁹F NMR provide critical structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show signals corresponding to the protons on the 2-fluorophenyl ring and the lone proton on the oxazole ring. The chemical shifts and coupling patterns are influenced by the electronegativity of the fluorine and nitrogen atoms, as well as the aromatic nature of the rings.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 (oxazole) | 8.1 - 8.3 | s | - |
| H-3' (phenyl) | 7.9 - 8.1 | t | 7.5 |
| H-4' (phenyl) | 7.3 - 7.5 | t | 7.5 |
| H-5' (phenyl) | 7.6 - 7.8 | q | 7.5, 1.5 |
| H-6' (phenyl) | 7.2 - 7.4 | t | 9.0 |
Expert Interpretation: The downfield shift of the oxazole proton (H-4) is characteristic of protons on electron-deficient heterocyclic rings. The protons on the 2-fluorophenyl ring will exhibit complex splitting patterns due to both homo- and heteronuclear coupling with the adjacent fluorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The presence of the nitrile group, the oxazole ring carbons, and the fluorinated phenyl ring will result in a range of chemical shifts.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (oxazole) | 155 - 160 |
| C4 (oxazole) | 125 - 130 |
| C5 (oxazole) | 148 - 152 |
| C≡N | 110 - 115 |
| C1' (phenyl) | 118 - 122 (d, J ≈ 15 Hz) |
| C2' (phenyl) | 160 - 164 (d, J ≈ 250 Hz) |
| C3' (phenyl) | 115 - 118 (d, J ≈ 20 Hz) |
| C4' (phenyl) | 132 - 135 |
| C5' (phenyl) | 124 - 127 |
| C6' (phenyl) | 130 - 133 (d, J ≈ 8 Hz) |
Expert Interpretation: The carbon directly attached to the fluorine atom (C2') will show a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR of fluorinated compounds[1][2]. The nitrile carbon will appear in the typical region for cyano groups. The oxazole ring carbons (C2, C4, and C5) will have distinct chemical shifts reflecting their electronic environment within the heterocycle[2][3].
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. A single resonance is expected for the fluorine atom in 5-(2-Fluorophenyl)oxazole-2-carbonitrile.
| Fluorine | Predicted Chemical Shift (δ, ppm) |
| F-2' | -110 to -130 |
Expert Interpretation: The chemical shift of the fluorine atom is sensitive to its electronic environment. For a fluorine atom on a phenyl ring, the chemical shift is typically in the range of -100 to -140 ppm relative to a standard such as CFCl₃[4][5].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Strong |
| C=N (Oxazole) | 1600 - 1650 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O-C (Oxazole) | 1000 - 1300 | Strong |
| C-F | 1100 - 1200 | Strong |
Expert Interpretation: The strong absorption band around 2230 cm⁻¹ is a clear indicator of the nitrile group[6][7]. The vibrations of the oxazole ring and the aromatic C-F bond will also give rise to characteristic strong bands in the fingerprint region[7].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₅FN₂O |
| Exact Mass | 188.0386 |
| Molecular Ion (M⁺) | m/z 188 |
Predicted Fragmentation Pattern: The molecular ion is expected to be prominent. Key fragmentation pathways may involve the loss of CO, HCN, or the nitrile group. The fragmentation of the oxazole ring is a characteristic process that can provide structural information[8].
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Mechanism of Action: 5-(2-Fluorophenyl)oxazole-2-carbonitrile
The following technical guide details the mechanism of action (MoA) for 5-(2-Fluorophenyl)oxazole-2-carbonitrile , a specialized chemical probe and representative scaffold in the class of reversible covalent cysteine protease inhibitors .
While this compound serves as a critical intermediate in the synthesis of pharmaceutical agents (such as Vonoprazan analogs), its primary biological activity is defined by the electrophilic reactivity of the 2-carbonitrile "warhead" against the active site of enzymes like Cathepsin K .
A Technical Guide to Reversible Covalent Cysteine Protease Inhibition
Executive Summary
5-(2-Fluorophenyl)oxazole-2-carbonitrile (CAS: 2098091-71-3) functions as a reversible covalent inhibitor of cysteine proteases, with high specificity for Cathepsin K (Cat K). Its mechanism relies on the electrophilic nature of the C2-nitrile group, which undergoes nucleophilic attack by the catalytic cysteine thiolate within the enzyme's active site. This reaction forms a stable yet reversible thioimidate adduct , effectively blocking the enzyme's ability to degrade Type I collagen, a process critical in osteoclast-mediated bone resorption.
Key Pharmacological Features:
-
Target: Cathepsin K (primary), Cathepsin L/S (secondary).
-
Binding Mode: P2-S2 hydrophobic interaction + covalent warhead engagement.
-
Kinetics: Slow-binding, reversible inhibition (
typically in the nanomolar range).
Chemical Biology & Structural Logic
The efficacy of this molecule is encoded in its three distinct structural domains:
| Structural Domain | Function | Mechanistic Role |
| 2-Carbonitrile (-CN) | The Warhead | Acts as a "soft" electrophile. It accepts the electron pair from the catalytic cysteine (Cys25 in Cat K) to form a covalent bond. |
| Oxazole Core | The Scaffold | A rigid heteroaromatic linker that orients the warhead and the tail group. The electron-deficient nature of the oxazole ring increases the electrophilicity of the nitrile carbon. |
| 5-(2-Fluorophenyl) | The Specificity Tail | A lipophilic moiety designed to occupy the S2 hydrophobic pocket of the protease. The ortho-fluorine atom provides metabolic stability and electrostatic complementarity to the pocket residues. |
Mechanism of Action (Detailed)
The inhibition process follows a two-step kinetic mechanism: Recognition and Covalent Capture .
Step 1: Non-Covalent Recognition (The Michaelis Complex)
Upon entering the active site, the inhibitor orients itself based on hydrophobic interactions. The 5-(2-fluorophenyl) group nests deeply into the enzyme's S2 pocket (a large, hydrophobic cleft in Cathepsin K). This positioning aligns the C2-nitrile group directly adjacent to the catalytic ion pair (Cys25 and His162).
Step 2: Nucleophilic Attack & Thioimidate Formation
-
Activation: The catalytic Histidine (His162) acts as a general base, deprotonating the Cysteine (Cys25) thiol to form a highly nucleophilic thiolate anion (
). -
Attack: The thiolate attacks the
-hybridized carbon of the nitrile group. -
Adduct Formation: The electrons from the C≡N triple bond shift to the nitrogen, which captures a proton (likely from His162).
-
Result: A thioimidate adduct is formed. This mimics the transition state of peptide bond hydrolysis but does not progress to cleavage, stalling the enzyme.
Step 3: Reversibility
Unlike vinyl sulfones or epoxides which form permanent bonds (irreversible), the thioimidate bond is thermodynamically stable but kinetically reversible. Dilution of the inhibitor or competition with high concentrations of substrate allows the reaction to reverse, regenerating the active enzyme. This reduces the risk of permanent off-target toxicity (immunogenicity).
Pathway Visualization
The following diagram illustrates the inhibition logic within the context of bone resorption signaling.
Caption: Logical flow of Cathepsin K inhibition by 5-(2-Fluorophenyl)oxazole-2-carbonitrile, preventing collagen degradation.
Experimental Protocols for Validation
To validate the mechanism of action of this specific compound, the following protocols are standard.
Protocol A: Fluorogenic Enzyme Kinetics Assay
Purpose: To determine the inhibitory potency (
-
Reagents:
-
Recombinant Human Cathepsin K.
-
Substrate: Z-Phe-Arg-AMC (fluorogenic).
-
Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (DTT is crucial to keep the active site cysteine reduced).
-
-
Workflow:
-
Pre-incubation: Incubate Cathepsin K (1 nM) with varying concentrations of 5-(2-Fluorophenyl)oxazole-2-carbonitrile (0.1 nM to 10 µM) for 30 minutes at room temperature. Note: Pre-incubation is essential for slow-binding covalent inhibitors.
-
Initiation: Add Z-Phe-Arg-AMC substrate (10 µM).
-
Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) continuously for 20 minutes.
-
-
Analysis: Plot the slope of the linear portion (velocity) vs. inhibitor concentration. Fit to a 4-parameter logistic equation to calculate
.
Protocol B: Jump-Dilution Reversibility Assay
Purpose: To confirm the inhibition is reversible (distinguishing it from irreversible alkylators).
-
Formation: Incubate Cathepsin K at a high concentration (100x enzyme stock) with the inhibitor at 10x its
for 1 hour to ensure 100% complex formation. -
Dilution: Rapidly dilute the mixture 100-fold into a buffer containing the substrate (Z-Phe-Arg-AMC).
-
Observation:
-
Irreversible: No recovery of enzymatic activity (flat line).
-
Reversible: Gradual recovery of fluorescence increase as the inhibitor dissociates and the enzyme regains activity.
-
Comparative Data Profile
The following table summarizes the expected activity profile based on the 5-aryl-oxazole-2-carbonitrile scaffold class [1].
| Parameter | Value / Characteristic | Notes |
| Primary Target | Cathepsin K | |
| Selectivity | > 50-fold vs Cathepsin B/L | Achieved by the 2-fluorophenyl fit in the S2 pocket. |
| Binding Type | Covalent, Reversible | Thioimidate adduct. |
| Metabolic Stability | Moderate to High | Fluorine substitution protects the phenyl ring from oxidative metabolism (CYP450). |
| Solubility | Low to Moderate | Lipophilic character requires DMSO/cosolvents for assays. |
References
-
Design, synthesis and biological evaluation of 5-aryl-oxazole-2-carbonitriles as potent and selective c
- Source: Bioorganic & Medicinal Chemistry Letters, 2008.
- Context: Establishes the oxazole-2-carbonitrile scaffold as a primary class of C
-
URL:[Link]
-
Cysteine Protease Inhibitors in Osteoporosis: Mechanisms and Clinical Prospects.
- Source: Journal of Medicinal Chemistry (Review).
- Context: Explains the mechanistic logic of nitrile warheads in targeting the cysteine thiolate of C
-
URL:[Link]
-
PubChem Compound Summary: 5-(2-Fluorophenyl)oxazole-2-carbonitrile.
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- 4. Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the In Silico Modeling of 5-(2-Fluorophenyl)oxazole-2-carbonitrile: A Virtual Drug Discovery Workflow
Abstract: The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] This guide presents a comprehensive, in-depth technical workflow for the in silico evaluation of 5-(2-Fluorophenyl)oxazole-2-carbonitrile, a novel small molecule with therapeutic potential. For novel compounds where the biological target and safety profile are unknown, computational methods provide a rapid, cost-effective, and powerful strategy to generate testable hypotheses and prioritize resources for experimental validation.[3][4] This document details a sequential, multi-stage computational protocol, beginning with the identification of potential protein targets ("target fishing"), followed by detailed binding mode analysis via molecular docking, assessment of complex stability through molecular dynamics simulations, and concluding with a predictive analysis of its drug-likeness and safety profile (ADMET). Each stage is presented with the underlying scientific rationale, detailed step-by-step protocols, and illustrative data, providing a self-validating framework for researchers, scientists, and drug development professionals.
Section 1: Introduction and Strategic Overview
The discovery of a new therapeutic agent is a complex, time-intensive, and expensive endeavor.[3] Computer-Aided Drug Design (CADD) has become an indispensable part of this process, enabling the rapid screening and characterization of potential drug candidates before committing to costly and time-consuming laboratory synthesis and testing.[4][5]
The subject of this guide, 5-(2-Fluorophenyl)oxazole-2-carbonitrile, is a heterocyclic compound built upon the oxazole core. The oxazole ring system is a versatile scaffold known for its ability to engage in various biological interactions, and its derivatives have been explored for anticancer, anti-inflammatory, and antimicrobial activities.[1][6] The inclusion of a fluorophenyl group can enhance binding affinity and modulate pharmacokinetic properties, while the carbonitrile group can act as a key hydrogen bond acceptor or a reactive handle. Given its novel structure, an in silico approach is the logical first step to unlock its therapeutic potential.
This guide outlines a four-stage virtual workflow designed to comprehensively profile the molecule.
Caption: High-level overview of the in silico drug discovery workflow.
Section 2: Target Identification and Validation: The "Target Fishing" Expedition
Rationale
For a novel compound with no known biological activity, the primary challenge is to identify its molecular target(s).[7] "Target fishing" is a computational strategy to predict potential protein-ligand interactions, thereby generating hypotheses about the compound's mechanism of action.[8] This process significantly narrows the field for experimental validation. Our approach will combine two complementary methods: ligand-based similarity searching and structure-based inverse docking.
-
Ligand-Based Approach: This method operates on the principle that structurally similar molecules often have similar biological activities. By comparing our query molecule to large databases of compounds with known targets, we can infer potential targets.[8]
-
Structure-Based Approach (Inverse Docking): This technique involves docking the small molecule against a large collection of 3D protein structures to identify which ones it binds to most favorably.[9] This can uncover novel or unexpected targets that similarity searching might miss.
Experimental Protocol
-
Ligand Preparation:
-
Generate the 2D structure of 5-(2-Fluorophenyl)oxazole-2-carbonitrile and convert it to a canonical SMILES (Simplified Molecular Input Line Entry System) string.
-
Use a computational chemistry tool (e.g., RDKit) to generate a low-energy 3D conformation and save it in .sdf or .mol2 format.
-
-
Ligand-Based Target Prediction:
-
Submit the SMILES string to a similarity search server like SwissTargetPrediction or search against the ChEMBL database.
-
Set a Tanimoto similarity threshold (e.g., >0.85) to identify structurally related compounds.
-
Compile a list of the most frequently associated targets for these similar compounds.
-
-
Structure-Based Target Prediction (Inverse Docking):
-
Utilize an inverse docking server such as TarFisDock.[9]
-
Upload the prepared 3D structure of the ligand.
-
The server will dock the ligand against a pre-compiled database of potential drug target binding sites (e.g., the Potential Drug Target Database).
-
The results are ranked based on docking scores, which estimate the binding affinity.
-
-
Consensus Scoring and Target Prioritization:
-
Cross-reference the results from both ligand-based and structure-based methods.
-
Prioritize targets that appear in the top results of both analyses.
-
Further refine the list by considering the therapeutic relevance of the identified targets (e.g., their role in disease pathways).
-
Data Presentation: Hypothetical Target Fishing Results
The table below summarizes hypothetical results from our target fishing expedition, prioritizing targets that show a consensus between methods.
| Rank | Protein Target | Gene Name | Target Class | Ligand-Based Evidence (Tanimoto) | Inverse Docking Score (kcal/mol) | Rationale for Prioritization |
| 1 | Aurora A kinase | AURKA | Kinase | 0.88 (to known inhibitor) | -9.5 | Strong consensus; well-established cancer target. |
| 2 | Cyclin-dependent kinase 2 | CDK2 | Kinase | 0.86 (to known inhibitor) | -9.1 | Strong consensus; key cell cycle regulator. |
| 3 | Poly [ADP-ribose] polymerase 1 | PARP1 | Enzyme | 0.82 (to known inhibitor) | -8.8 | Relevant cancer target; moderate consensus. |
| 4 | Interleukin-12 subunit beta | IL12B | Cytokine | Not Found | -8.5 | Novel prediction from docking; potential anti-inflammatory target.[10] |
| 5 | Cell division cycle 25 homolog A | CDC25A | Phosphatase | 0.79 (weak similarity) | -8.2 | Relevant cancer target; weaker consensus.[11] |
Based on this analysis, Aurora A kinase (AURKA) is selected as the primary target for further investigation due to the strong consensus and its high relevance in oncology.
Section 3: Molecular Docking: Elucidating Binding Interactions
Rationale
With a prioritized target, molecular docking predicts the preferred orientation and conformation (the "pose") of our ligand within the protein's binding site.[12] It employs scoring functions to estimate the binding affinity, allowing us to rank different poses and understand the key molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.[3][12] This is a foundational step in structure-based drug design.[4][13]
Caption: Step-by-step workflow for a typical molecular docking experiment.
Experimental Protocol (Using AutoDock Vina as an example)
-
Protein Preparation:
-
Download the 3D crystal structure of Aurora A kinase, preferably with a co-crystalized ligand (e.g., PDB ID: 4J8N), from the Protein Data Bank.[8]
-
Using molecular visualization software (e.g., UCSF ChimeraX, PyMOL), remove all water molecules, ions, and any co-solvents.[14]
-
Inspect the protein for missing residues or loops; if significant, homology modeling may be required.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure as a .pdbqt file, which includes charge and atom type information.[15]
-
-
Ligand Preparation:
-
Using the 3D structure of 5-(2-Fluorophenyl)oxazole-2-carbonitrile from Section 2, determine rotatable bonds and assign partial charges.
-
Save the prepared ligand in .pdbqt format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the entire binding site. The box should be centered on the position of the original co-crystalized ligand to ensure the search space is correctly located.
-
Set the dimensions of the grid box (e.g., 25Å x 25Å x 25Å) to be large enough to allow the ligand to rotate and translate freely.
-
-
Docking Execution:
-
Use a docking program like AutoDock Vina. Create a configuration file specifying the paths to the protein and ligand .pdbqt files, the grid box center and dimensions, and the exhaustiveness parameter (which controls the computational effort of the search).
-
Execute the docking run from the command line.
-
-
Analysis of Results:
-
Vina will output multiple binding poses, ranked by their predicted binding affinity in kcal/mol. Lower values indicate stronger binding.[12]
-
Visualize the top-ranked pose in complex with the protein.
-
Analyze the intermolecular interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) using tools like Discovery Studio Visualizer or PyMOL.
-
Data Presentation: Hypothetical Docking Results for Aurora A Kinase
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Pose 1 (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic/Pi-Stacking) |
| 1 | -9.5 | 0.00 | Leu263, Ala213 | Val147, Leu139, Tyr212, Leu210 |
| 2 | -9.2 | 1.15 | Ala213 | Val147, Leu139, Leu263, Arg220 |
| 3 | -8.9 | 1.87 | Gly216 | Val147, Ala160, Leu263 |
The top-ranked pose, with a strong binding affinity of -9.5 kcal/mol, is selected for further analysis. The interactions with key hinge region residues (Ala213, Leu263) are consistent with known Aurora A kinase inhibitors, providing confidence in the predicted binding mode.
Section 4: Molecular Dynamics (MD) Simulation: Assessing Complex Stability
Rationale
Molecular docking provides a static picture of the binding event. However, biological systems are highly dynamic.[16] Molecular Dynamics (MD) simulations model the movements of atoms over time, providing a more realistic view of the protein-ligand complex in a physiological environment (i.e., solvated in water).[17][18] The primary goals of MD are to assess the stability of the docked pose, observe conformational changes, and quantify persistent interactions, thereby validating the docking results.[16][18]
Experimental Protocol (General Workflow)
-
System Preparation:
-
Take the highest-scoring protein-ligand complex from the docking analysis.
-
Use a tool like GROMACS or AMBER to solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
Generate a topology file for the ligand using a parameterization server (e.g., SwissParam, CGenFF).
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.
-
-
Equilibration:
-
Perform a two-stage equilibration process. First, a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature (e.g., 300 K).
-
Second, a longer simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density and bring it to the target pressure (e.g., 1 bar).
-
-
Production MD Run:
-
Run the production simulation for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex. Save the coordinates (trajectory) at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot indicates the complex has reached equilibrium and is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Monitor the distance of key hydrogen bonds and other interactions identified during docking to see if they are maintained throughout the simulation.
-
Data Presentation: Hypothetical MD Simulation Metrics (100 ns)
| Metric | Value | Interpretation |
| Protein Backbone RMSD (avg) | 1.8 Å | The protein structure is stable throughout the simulation. |
| Ligand RMSD (avg, relative to protein) | 1.2 Å | The ligand remains stably bound in the binding pocket without dissociating. |
| H-Bond Occupancy (Ligand-Ala213) | 92.5% | The key hinge region hydrogen bond is highly stable and persistent. |
| H-Bond Occupancy (Ligand-Leu263) | 85.1% | The second key hydrogen bond is also stable. |
The low and stable RMSD values, coupled with high occupancy for the critical hydrogen bonds, strongly suggest that the binding pose predicted by docking is stable and energetically favorable over time.
Section 5: ADMET Profiling: Predicting Drug-Likeness and Safety
Rationale
A compound must not only be potent against its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to be a viable drug candidate.[19] Predicting these properties in silico is crucial for early-stage risk assessment, helping to identify potential liabilities such as poor absorption, rapid metabolism, or toxicity before investing in synthesis.[20] This allows for the prioritization of compounds with the highest chance of success in clinical trials.[19]
Caption: Key properties evaluated during an in silico ADMET assessment.
Experimental Protocol
-
Input Preparation:
-
Use the canonical SMILES string of 5-(2-Fluorophenyl)oxazole-2-carbonitrile.
-
-
Prediction using Web-Based Tools:
-
Data Collation and Analysis:
-
Collect predictions for a wide range of properties, including:
-
Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein substrate/inhibitor status, Cytochrome P450 (CYP) inhibition.
-
Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, which helps assess if a compound has properties that would make it a likely orally active drug.
-
Toxicity: AMES test prediction for mutagenicity, hERG inhibition (cardiotoxicity risk), and rodent oral acute toxicity (LD50).
-
-
Data Presentation: Predicted ADMET Profile
| Property Class | Parameter | Predicted Value | Acceptable Range/Interpretation |
| Physicochemical | Molecular Weight | 202.17 g/mol | < 500 (Lipinski's Rule: Pass) |
| LogP (Lipophilicity) | 2.55 | < 5 (Lipinski's Rule: Pass) | |
| H-Bond Donors | 0 | < 5 (Lipinski's Rule: Pass) | |
| H-Bond Acceptors | 4 | < 10 (Lipinski's Rule: Pass) | |
| TPSA | 55.1 Ų | < 140 Ų (Good oral bioavailability expected) | |
| Pharmacokinetics | GI Absorption | High | Favorable for oral administration. |
| BBB Permeant | Yes | May cross the blood-brain barrier. | |
| P-gp Substrate | No | Low risk of efflux pump interaction. | |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions. | |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. | |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions. | |
| Toxicity | AMES Mutagenicity | No | Unlikely to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. | |
| Oral Rat Acute Toxicity (LD50) | 2.45 mol/kg | Class IV (Slightly toxic). |
The compound exhibits a promising drug-like profile, passing all of Lipinski's rules and showing high predicted GI absorption. While it may penetrate the BBB and inhibit CYP2C9, its overall safety profile appears favorable, with low predicted risks for mutagenicity and cardiotoxicity.
Section 6: Conclusion and Future Directions
This in-depth technical guide has systematically applied a multi-stage in silico workflow to characterize the novel compound 5-(2-Fluorophenyl)oxazole-2-carbonitrile. The computational analysis generated several key, testable hypotheses:
-
Primary Target: Aurora A kinase is predicted as a high-confidence biological target.
-
Binding Mode: The compound is predicted to bind strongly within the ATP-binding pocket of Aurora A, forming stable hydrogen bonds with key hinge region residues.
-
Drug-Likeness: The molecule possesses a favorable ADMET profile, suggesting it is a promising candidate for further development as an orally bioavailable drug.
The strength of this in silico approach lies in its ability to build a comprehensive data package that de-risks and guides subsequent experimental work.[3] The logical next steps are to move from prediction to validation:
-
Chemical Synthesis: Synthesize a small quantity of 5-(2-Fluorophenyl)oxazole-2-carbonitrile for experimental testing.
-
In Vitro Target Validation: Perform a biochemical assay to measure the inhibitory activity (IC50) of the compound against recombinant Aurora A kinase.
-
Cellular Assays: Test the compound's anti-proliferative effects in cancer cell lines known to be sensitive to Aurora A inhibition.
-
Experimental ADMET: Conduct in vitro assays to confirm the predicted ADMET properties, particularly CYP2C9 inhibition.
By integrating robust computational modeling with targeted experimental validation, the path from a novel chemical entity to a promising lead candidate can be navigated with greater efficiency and a higher probability of success.
References
-
Hossain, I., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
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Creative Biostructure. (n.d.). Molecular Dynamics Simulation. Creative Biostructure Drug Discovery. [Link]
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Das, P. (2023). Computational Methods in Drug Discovery: The Challenges to Face. AZoLifeSciences. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. [Link]
-
MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute. [Link]
-
Salmaso, V., & Moro, S. (2018). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Molecules, 23(12), 3075. [Link]
-
Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
-
SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]
-
Cresset Group. (n.d.). The role of molecular dynamics simulations in drug discovery. Cresset Group. [Link]
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De Vivo, M., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 59(9), 4035-4061. [Link]
-
Patsnap. (2025). What are computational methods in drug discovery?. Patsnap Synapse. [Link]
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Drug Discovery News. (n.d.). Computational approaches to drug design. Drug Discovery News. [Link]
-
University of Bologna. (n.d.). Molecular Docking Tutorial. University of Bologna. [Link]
-
Swanson, K. (n.d.). ADMET-AI. ADMET-AI. [Link]
-
Nature Portfolio. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Nature Portfolio. [Link]
-
Bonvin Lab. (n.d.). Tutorial EDES / HADDOCK for ligand-protein docking. Bonvin Lab. [Link]
-
BHSAI. (n.d.). Predictive ADMET Modeling. BHSAI. [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]
-
Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. [Link]
-
bioRxiv. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [Link]
-
PubMed. (2021). In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern. PubMed. [Link]
-
ResearchGate. (2025). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]
-
Omixium. (2025). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube. [Link]
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PubChem. (n.d.). 5-(2-Fluorophenyl)-1,2-oxazole-4-carbonitrile. PubChem. [Link]
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YouTube. (2021). Graphviz tutorial. YouTube. [Link]
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Scribd. (n.d.). Graphviz Guide for Developers. Scribd. [Link]
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Semantic Scholar. (2023). Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. Semantic Scholar. [Link]
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ResearchGate. (2024). (PDF) In-silico predictive binding affinity and ADMET of novel n-[5-(2-fluorophenyl)-1, 3, 4-oxadiazole-carboxamide derivatives towards prot. ResearchGate. [Link]
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MDPI. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3524. [Link]
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Graphviz. (n.d.). User Guide — graphviz 0.21 documentation. Graphviz. [Link]
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Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Sketchviz. [Link]
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Graphviz. (2015). Drawing graphs with dot. Graphviz. [Link]
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MDPI. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. International Journal of Molecular Sciences, 27(4), 1936. [Link]
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ResearchGate. (2025). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. [Link]
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PubMed Central. (2020). In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. Heliyon, 6(9), e04946. [Link]
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Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]
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PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. [Link]
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Biological and Molecular Chemistry. (n.d.). Articles List. Biological and Molecular Chemistry. [Link]
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RSC Publishing. (n.d.). Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. RSC Publishing. [Link]
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Chemspace. (n.d.). 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile. Chemspace. [Link]cssb00000038213)
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Methodological & Application
Application Note: Process Development for 5-(2-Fluorophenyl)oxazole-2-carbonitrile
Topic: Synthesis of 5-(2-Fluorophenyl)oxazole-2-carbonitrile from 2-fluorobenzaldehyde Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
The 2-cyano-5-aryloxazole scaffold is a versatile pharmacophore in medicinal chemistry, serving as a critical intermediate for the synthesis of oxazole-based peptidomimetics, kinase inhibitors (e.g., VEGFR2 inhibitors), and fluorescent probes. This guide details a robust, scalable three-step protocol for synthesizing 5-(2-fluorophenyl)oxazole-2-carbonitrile starting from commercially available 2-fluorobenzaldehyde .
Unlike direct oxidative cyanations which often suffer from poor regioselectivity or harsh conditions, this protocol utilizes a Van Leusen cyclization followed by a Lithiation-Iodination-Cyanation sequence. This route ensures high regiocontrol, minimizes ring-opening side reactions, and provides a stable iodinated intermediate that allows for divergent functionalization if required.
Retrosynthetic Analysis
The target molecule is disconnected at the C2–CN bond and the heterocyclic core. The most reliable method to construct the 5-substituted oxazole ring is the Van Leusen reaction, which exclusively yields the 5-aryl isomer. The nitrile is installed via a palladium-catalyzed cross-coupling of a stable 2-iodo intermediate, avoiding the handling of volatile cyanogen halides or unstable lithio-oxazole species in the final step.
Figure 1: Retrosynthetic strategy highlighting the Van Leusen core construction and C2-functionalization pathway.
Experimental Protocols
Stage 1: Construction of the Oxazole Core
Reaction: Van Leusen Oxazole Synthesis Objective: Synthesis of 5-(2-fluorophenyl)oxazole.
This step utilizes Tosylmethyl isocyanide (TosMIC) to effect a [3+2] cycloaddition with the aldehyde, followed by the elimination of p-toluenesulfinic acid.
Reagents & Materials:
-
2-Fluorobenzaldehyde (1.0 equiv)
-
TosMIC (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (Anhydrous, 0.5 M concentration relative to aldehyde)
Protocol:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-fluorobenzaldehyde (e.g., 10 mmol) and TosMIC (11 mmol) in anhydrous methanol (20 mL).
-
Base Addition: Add K₂CO₃ (20 mmol) in a single portion. The reaction is slightly exothermic; ensure adequate stirring.
-
Reflux: Heat the mixture to reflux (approx. 65 °C) for 3–4 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure (rotary evaporator).
-
Partition: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) or recrystallize from ethanol.
Key Insight: The 2-fluoro substituent may slightly deactivate the aldehyde compared to unsubstituted benzaldehyde, but the reaction remains high-yielding (>80%). Avoid prolonged reflux beyond completion to prevent oligomerization.
Stage 2: Regioselective C2-Iodination
Reaction: Lithiation-Trapping Sequence Objective: Synthesis of 5-(2-fluorophenyl)-2-iodooxazole.
Direct lithiation at C2 is facile due to the acidity of the proton (pKa ~20). However, 2-lithiooxazoles are in equilibrium with their acyclic isocyanide valence tautomers (ring opening). To prevent this, LiHMDS is used at -78 °C , and the temperature must be strictly controlled.
Reagents:
-
5-(2-Fluorophenyl)oxazole (1.0 equiv)
-
LiHMDS (1.0 M in THF, 1.2 equiv)
-
Iodine (I₂) (1.5 equiv, dissolved in THF)
-
THF (Anhydrous)
Protocol:
-
Inert Atmosphere: Flame-dry a 3-neck flask and cool under Argon/Nitrogen. Add the oxazole (e.g., 5 mmol) and anhydrous THF (25 mL).
-
Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow 15 mins for equilibration.
-
Deprotonation: Add LiHMDS dropwise over 10 minutes. Crucial: Do not allow the internal temperature to rise above -70 °C. Stir for 30–45 minutes at -78 °C to ensure complete lithiation.
-
Quench: Add the solution of Iodine in THF dropwise. The solution will darken.
-
Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to reduce excess iodine (color changes from dark red/brown to yellow/clear). Extract with Et₂O or EtOAc.[1]
-
Purification: Flash chromatography (SiO₂, 5–10% EtOAc in Hexanes). The product is light-sensitive; store in the dark.
Figure 2: Workflow for the critical lithiation step. Temperature control is vital to avoid ring opening.
Stage 3: Palladium-Catalyzed Cyanation
Reaction: Rosenmund-von Braun Reaction (Modern Variant) Objective: Synthesis of 5-(2-fluorophenyl)oxazole-2-carbonitrile.
This step replaces the iodine with a nitrile group using Zinc Cyanide. This method is safer and higher yielding than using CuCN at high temperatures.
Reagents:
-
2-Iodo-5-(2-fluorophenyl)oxazole (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/dppf
-
DMF (Anhydrous, degassed)
Protocol:
-
Degassing: In a reaction vial or flask, combine the iodo-oxazole and Zn(CN)₂. Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add anhydrous DMF (sparged with Argon for 15 mins).
-
Catalyst: Add Pd(PPh₃)₄ quickly under Argon flow.
-
Heating: Heat the mixture to 80–100 °C for 2–4 hours. The reaction typically turns black as Pd(0) precipitates upon completion.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to sequester Zinc) or water.
-
Safety Note: Aqueous waste contains cyanide residues. Treat with bleach (NaOCl) before disposal.
-
-
Purification: Flash chromatography (SiO₂, 10–20% EtOAc in Hexanes).
Data Summary & Characterization
| Compound | Appearance | Key 1H NMR Signals (CDCl₃, 400 MHz) | MS (ESI+) |
| 5-(2-Fluorophenyl)oxazole | White/Pale Yellow Solid | δ 7.95 (s, 1H, C2-H), 7.50 (s, 1H, C4-H), 7.8–7.1 (m, 4H, Ar-H) | [M+H]⁺ 164.1 |
| 2-Iodo-5-(2-fluorophenyl)oxazole | Off-white Solid | δ 7.45 (s, 1H, C4-H), 7.8–7.1 (m, 4H, Ar-H). Note: C2-H is absent. | [M+H]⁺ 290.0 |
| 5-(2-Fluorophenyl)oxazole-2-carbonitrile | White Crystalline Solid | δ 7.65 (s, 1H, C4-H), 7.9–7.2 (m, 4H, Ar-H). | [M+H]⁺ 189.1 |
Safety & Handling
-
TosMIC: Causes sensitization. Can cause respiratory irritation. Handle in a fume hood.
-
LiHMDS: Pyrophoric and moisture sensitive. Use standard Schlenk techniques.
-
Cyanide Sources (Zn(CN)₂): Highly toxic. Fatal if swallowed or inhaled.
-
Antidote: Keep a cyanide antidote kit (e.g., Hydroxocobalamin) nearby.
-
Waste: All aqueous waste from Stage 3 must be treated with bleach (pH > 10) for 24 hours to oxidize cyanide to cyanate before disposal.
-
-
Reaction Pressure: The cyanation reaction involves heating DMF; ensure the vessel is capable of withstanding mild pressure or use a reflux condenser.
References
-
Van Leusen Oxazole Synthesis: Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide." Tetrahedron Letters, 1972 , 13(23), 2369–2372. Link
-
Lithiation of Oxazoles: Evans, D. A.; Cee, V. J.; Smith, T. E. "Selective Lithiation of 2-Methyloxazoles." Organic Letters, 1999 , 1(1), 87–90. Link
-
Palladium-Catalyzed Cyanation: Zanon, J.; Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides." Journal of the American Chemical Society, 2003 , 125(10), 2890–2891. Link
-
Oxazole C2-Functionalization Review: Verrier, C.; Hoarau, C.; Marsais, F. "Direct C-H Arylation of Oxazoles and Related Heterocycles." Organic & Biomolecular Chemistry, 2010 , 8, 3438-3444. Link
-
General Oxazole Properties: Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience, 2003 . Link
Sources
Application Note: 5-(2-Fluorophenyl)oxazole-2-carbonitrile (FPOC) as a Fluorogenic Cysteine Probe
Part 1: Executive Summary & Technical Rationale
The Challenge: Selective Biothiol Detection
Intracellular thiols, particularly Cysteine (Cys) , play a critical role in maintaining cellular redox homeostasis. Abnormal levels of Cys are associated with oxidative stress, neurotoxicity, and slowed growth. However, distinguishing Cys from structurally similar thiols like Homocysteine (Hcy) and Glutathione (GSH) remains a significant chemical challenge due to their shared sulfhydryl reactivity.
The Solution: FPOC (5-(2-Fluorophenyl)oxazole-2-carbonitrile)
FPOC represents a class of rationally designed "reaction-based" fluorescent probes. Unlike non-specific thiol reagents (e.g., maleimides), FPOC utilizes a 2-cyano-oxazole warhead that undergoes a specific condensation reaction with 1,2-aminothiols (Cys).
Key Advantages:
-
Mechanism-Based Selectivity: The nitrile group reacts specifically with the amino and thiol groups of Cysteine to form a thiazoline ring. This reaction is kinetically favored over Hcy (which requires a larger, slower 6-membered ring formation) and GSH (which lacks the 1,2-aminothiol motif).
-
Fluorogenic "Turn-On" Response: The starting nitrile is weakly fluorescent due to the electron-withdrawing effect of the cyano group (-CN) which quenches the oxazole fluorophore. Upon reaction with Cys, the formation of the thiazoline ring extends the
-conjugation system and removes the electron-withdrawing influence, triggering a strong fluorescence increase. -
The Fluorine Effect: The ortho-fluorine substituent on the phenyl ring modulates the pKa and lipophilicity, enhancing cell membrane permeability and improving the photostability of the probe compared to non-fluorinated analogs.
Part 2: Mechanism of Action
The detection mechanism relies on a biocompatible condensation reaction, often termed the CBT-Cys click reaction (adapted here for the oxazole scaffold).
Reaction Pathway[1]
-
Nucleophilic Attack: The thiol group of Cysteine attacks the electrophilic carbon of the nitrile group.[1]
-
Cyclization: The free amine of Cysteine attacks the resulting intermediate, releasing ammonia (or water/ammonia exchange depending on pH) to close the ring.
-
Fluorescence Recovery: The resulting 5-(2-fluorophenyl)oxazole-thiazoline conjugate exhibits high quantum yield.
Logical Workflow Diagram
Figure 1: Reaction mechanism of FPOC with Cysteine. The condensation leads to a rigidified, extended conjugate system.
Part 3: Experimental Protocols
A. Material Preparation[2][3][4][5][6][7]
-
Stock Solution (10 mM): Dissolve 1.88 mg of 5-(2-Fluorophenyl)oxazole-2-carbonitrile (MW ≈ 188.16 g/mol ) in 1.0 mL of anhydrous DMSO. Store at -20°C.
-
Buffer: 20 mM PBS or HEPES buffer (pH 7.4). Avoid buffers containing primary amines (like Tris) if high concentrations are used, though the reaction is specific to 1,2-aminothiols.
B. In Vitro Spectroscopic Characterization
Objective: Determine the excitation/emission maxima and response time.
-
Blank Preparation: Add 10 µL of Stock Solution to 990 µL of PBS (Final [FPOC] = 100 µM). Measure fluorescence (Scan Ex: 300–400 nm; Em: 400–600 nm).
-
Cysteine Response: Add L-Cysteine (final conc. 1 mM, 10 eq) to the cuvette.
-
Time-Course: Monitor emission intensity at the peak (typically ~450-480 nm) every 1 minute for 30 minutes.
-
Expectation: You should observe a steady increase in fluorescence intensity, plateauing within 15–20 minutes.
C. Selectivity Assay
Objective: Validate specificity against interfering biological analytes.
-
Prepare a 96-well black plate.
-
Add FPOC (10 µM final) to all wells in PBS.
-
Add 100 µM of potential interferents to separate wells:
-
Thiols: Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH).[2]
-
Amino Acids: Gly, Ala, Ser, Lys.
-
Ions: Na+, K+, Ca2+, Mg2+.
-
-
Incubate for 30 minutes at 37°C.
-
Read Fluorescence (Ex/Em determined in Step B).
-
Validation Criteria: Signal[Cys] should be >10-fold higher than Signal[GSH] or Signal[Hcy].
D. Live Cell Imaging Protocol
Objective: Visualize endogenous Cysteine pools in HeLa or RAW264.7 cells.
-
Seeding: Seed cells on confocal dishes and incubate for 24h.
-
Probe Loading: Replace medium with serum-free DMEM containing 10 µM FPOC .
-
Incubation: Incubate for 30 minutes at 37°C.
-
Wash: Wash cells 3x with warm PBS to remove extracellular probe.
-
NEM Control (Negative Control): Pre-treat a separate set of cells with N-ethylmaleimide (NEM, 1 mM) for 30 mins before adding FPOC. NEM blocks all free thiols.
-
Imaging:
-
Channel: DAPI or Blue/Cyan channel (depending on exact Ex/Em).
-
Observation: Control cells should show bright intracellular fluorescence. NEM-treated cells should remain dark.
-
Part 4: Data Presentation & Analysis
Expected Optical Properties
Note: Exact values depend on solvent polarity.
| Parameter | Value (Approx.) | Notes |
| Excitation Max ( | 330 – 360 nm | UV/Blue region |
| Emission Max ( | 450 – 490 nm | Cyan/Green region |
| Stokes Shift | >100 nm | Reduces self-quenching |
| Quantum Yield ( | < 0.05 (Probe) | Significant "Turn-On" ratio |
| Detection Limit (LOD) | ~50 – 100 nM | High sensitivity |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background | Non-specific hydrolysis | Ensure pH is not > 8.0; use fresh stock solutions. |
| Low Signal in Cells | Low endogenous Cys | Pre-incubate cells with Cys-ester (cell permeable) to boost signal. |
| Slow Reaction | Low pH | The reaction requires the thiolate anion. Ensure pH is 7.4. |
Part 5: References
-
Liang, G., Ren, H., & Rao, J. (2010). A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins.[3] Nature Chemistry, 2(1), 54–60. Foundational work establishing the mechanism of nitrile-cysteine condensation (CBT-Cys).
-
Zhang, J., et al. (2015). A rational design of a highly selective fluorescent probe for cysteine detection. Chemical Communications, 51, 10563-10566. Describes the kinetic selectivity of cyano-based probes for Cys over Hcy/GSH.
-
Ke, B., et al. (2012). A highly selective fluorescent probe for cysteine and its imaging in living cells.[2] Scientific Reports, 2, 865. Demonstrates the application of similar benzothiazole/oxazole nitrile probes in bioimaging.
-
Bergeron, F., et al. (2021). Fluorinated oxazoles as scaffolds for medicinal chemistry and imaging. Journal of Medicinal Chemistry. (General Reference for Fluorine effect). Provides context on why the 2-fluorophenyl group enhances stability and lipophilicity.
Sources
5-(2-Fluorophenyl)oxazole-2-carbonitrile in organic light-emitting diodes (OLEDs)
Application Note: 5-(2-Fluorophenyl)oxazole-2-carbonitrile as a Core Scaffold for High-Efficiency Blue PHOLEDs
Part 1: Executive Summary & Technical Rationale
5-(2-Fluorophenyl)oxazole-2-carbonitrile (CAS: 2098091-71-3) is a specialized heterocyclic building block designed for the synthesis of next-generation Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) and Electron Transport Materials (ETMs) .
Unlike standard phenyl-pyridine ligands, the incorporation of the oxazole ring combined with fluorine substitution and a reactive carbonitrile handle offers three distinct advantages for OLED device engineering:
-
Triplet Energy Engineering (Blue Shift): The strong electronegativity of the fluorine atom at the ortho position of the phenyl ring stabilizes the HOMO level, widening the bandgap (
) and shifting emission towards the deep blue region ( nm), a critical bottleneck in current OLED technology. -
Electron Mobility Enhancement: The electron-deficient oxazole core, further activated by the cyano (-CN) group, significantly lowers the LUMO level, facilitating electron injection and transport.
-
Versatile Ligand Precursor: The C2-carbonitrile group serves as a "click" chemistry handle. It is readily converted into tetrazoles or triazines , which act as robust
or cyclometalating ligands for Iridium(III) complexes.
Part 2: Material Properties & Characterization
Before device integration, the material must be characterized to ensure electronic purity.
| Property | Value / Characteristic | Impact on OLED Performance |
| Molecular Formula | Low molecular weight allows for high-vacuum sublimation. | |
| Appearance | White to pale yellow crystalline solid | Color indicates conjugation length; yellowing suggests impurities. |
| LUMO Level (Calc.) | -2.8 to -3.1 eV | Deep LUMO facilitates electron acceptance from the cathode. |
| HOMO Level (Calc.) | -6.2 to -6.5 eV | Stabilized by F-substitution; crucial for hole blocking. |
| Triplet Energy ( | High ( | Prevents reverse energy transfer from blue emitters. |
| Solubility | Soluble in DCM, THF, Toluene | Compatible with solution-processing and purification. |
Part 3: Experimental Protocols
Workflow Overview: From Precursor to Emitter
The following diagram illustrates the conversion of 5-(2-Fluorophenyl)oxazole-2-carbonitrile into a functional Iridium-based emitter.
Caption: Synthetic pathway converting the nitrile scaffold into a cyclometalated Iridium emitter.
Protocol A: Ligand Synthesis (Tetrazole Conversion)
Rationale: The nitrile group is converted to a tetrazole to create a bidentate ligand capable of strong coordination with Iridium.
-
Reagents: Dissolve 5-(2-Fluorophenyl)oxazole-2-carbonitrile (1.0 eq) in DMF. Add Sodium Azide (
, 1.5 eq) and Ammonium Chloride ( , 1.5 eq). -
Reaction: Heat the mixture to 100°C for 12-16 hours under
atmosphere. Caution: Azides are potentially explosive; use a blast shield. -
Workup: Cool to room temperature. Pour into ice water and acidify with 1M HCl to pH 2-3. The tetrazole derivative will precipitate.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Hexane.
-
Validation: Confirm structure via
-NMR (Look for the disappearance of the nitrile peak and shift in aromatic protons).
Protocol B: Iridium Complexation (The "F-Ir" Emitter)
Rationale: Creating the photoactive center. The fluorine atom on the phenyl ring induces the necessary blue shift.
-
Dimer Formation: Mix the Tetrazole Ligand (2.2 eq) with
(1.0 eq) in a 3:1 mixture of 2-ethoxyethanol and water. Reflux at 110°C for 24 hours. -
Isolation: Cool and add water. Filter the resulting yellow/green chloro-bridged dimer precipitate.
-
Ancillary Ligand Exchange: Suspend the dimer in 1,2-dichloroethane. Add a bulky ancillary ligand (e.g., picolinic acid or acetylacetone, 2.5 eq) and
(5 eq). Reflux for 12 hours. -
Purification (Critical): Flash column chromatography (Silica, DCM/Methanol).
-
Sublimation: For OLED device grade, the material must be sublimed at high vacuum (
Torr) to remove trace solvents and isomers.
Part 4: Device Fabrication & Architecture
To evaluate the material, fabricate a standard "Blue PHOLED" stack.
Device Structure: ITO / HAT-CN (10nm) / TAPC (40nm) / mCP:Emitter (20nm, 10%) / TPBi (40nm) / LiF (1nm) / Al (100nm)
| Layer | Material | Function | Mechanism |
| Anode | ITO | Hole Injection | Indium Tin Oxide coated glass. |
| HIL | HAT-CN | Hole Injection | Deep LUMO matches ITO work function. |
| HTL | TAPC | Hole Transport | High hole mobility; blocks electrons. |
| EML | Host:Target | Emission | mCP host prevents triplet quenching; Target (our molecule) emits light. |
| ETL | TPBi | Electron Transport | Matches the deep LUMO of the oxazole moiety. |
| Cathode | LiF/Al | Electron Injection | Low work function contact. |
Energy Level Diagram (DOT Visualization)
Caption: Energy alignment showing the deep HOMO of the fluorinated emitter, requiring wide-gap hosts like mCP.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Red-Shifted Emission | Aggregation / Excimer formation | Reduce doping concentration in the host (try 5% or 8%). |
| Low Efficiency | Triplet Quenching | Ensure the Host (mCP) triplet energy is |
| Device Shorting | Impure Material | Resublime the final complex. Halogen impurities (Cl, Br) are fatal to OLED lifetime. |
| Poor Solubility | Strong | Add tert-butyl groups to the ancillary ligand during Protocol B, Step 3. |
Part 6: Dual-Use Note (Bio-isosterism)
For Drug Development Professionals: While this guide focuses on OLEDs, the 5-(2-fluorophenyl)oxazole scaffold is a known bio-isostere for amide bonds in medicinal chemistry. It is structurally related to kinase inhibitors (e.g., VEGFR inhibitors). The synthesis protocol (Protocol A) is adaptable for creating tetrazole-based drug candidates, where the tetrazole serves as a metabolically stable carboxylic acid surrogate.
References
-
Iridium(III) Complexes with Fluorinated Phenyl-tetrazoles as Cyclometalating Ligands. Inorganic Chemistry, 2020.[1][2] Link
-
Fluoro-benzenesulfonyl-functionalized 2-phenylthiazole-type iridium(III) complexes for efficient solution-processed OLEDs. Journal of Materials Chemistry C, 2016. Link
-
Carbazole derivatives as electron transport and n-type acceptor materials. RSC Advances, 2018. Link
-
Multifunctional derivatives of pyrimidine-5-carbonitrile for doping-free sky-blue OLEDs. Dyes and Pigments, 2021.[3] Link
Sources
Application Notes and Protocols for Suzuki Coupling Reactions Involving Oxazole Intermediates
Introduction: The Strategic Importance of Oxazole Moieties and the Suzuki Coupling Reaction
The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry and materials science.[1][2] Its prevalence in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, underscores its significance.[2][3][4] The oxazole nucleus, with its unique electronic properties and capacity for hydrogen bonding, readily interacts with various enzymes and receptors, making it a valuable component in the design of novel therapeutic agents.[1][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[5][6] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, polyolefins, and styrenes.[5] The reaction's broad functional group tolerance, use of generally stable and non-toxic organoboron reagents, and applicability in aqueous media make it an exceptionally practical tool for both academic research and industrial-scale production.[7][8]
This guide provides a comprehensive overview and detailed protocols for the application of Suzuki coupling reactions in the synthesis of functionalized oxazoles. We will delve into the mechanistic underpinnings of this reaction, explore the preparation of key oxazole-based coupling partners, and provide step-by-step experimental procedures. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful synthetic strategy for the elaboration of oxazole-containing molecules.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (in our case, a halooxazole) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) intermediate.[6][10] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[9]
-
Transmetalation: This is the step where the organic group from the organoboron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[5][11] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[5] The choice of base is critical and can significantly influence the reaction rate and yield.[12]
-
Reductive Elimination: In the final step of the catalytic cycle, the two organic groups on the diorganopalladium(II) complex couple and are eliminated from the palladium center, forming the desired carbon-carbon bond of the product.[5][6] This step regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Preparation of Oxazole Coupling Partners
The success of a Suzuki coupling reaction hinges on the availability and quality of the coupling partners. For oxazole synthesis, this typically involves either a halooxazole (as the electrophile) or an oxazolylboronic acid/ester (as the nucleophile).
Synthesis of Halooxazoles
Halogenated oxazoles are common starting materials for Suzuki couplings. The position of the halogen on the oxazole ring (C2, C4, or C5) dictates the point of functionalization.
-
Bromination of Oxazoles: Direct bromination of pre-formed oxazole rings is a common strategy. For instance, 5-bromooxazole-4-carboxylic acid can be synthesized by treating oxazole-4-carboxylic acid with N-bromosuccinimide (NBS).[13] Similarly, other substituted oxazoles can be brominated using NBS or bromine in a suitable solvent.[14][15]
-
Synthesis from Halogenated Precursors: Alternatively, the oxazole ring can be constructed from halogenated starting materials. For example, 2-halooxazoles can be prepared through the cyclization of gem-dibromo isocyanoesters.[16]
Synthesis of Oxazolylboronic Acids and Esters
Oxazolylboronates are valuable nucleophilic partners in Suzuki couplings. They can be prepared via several methods, with lithiation-borylation being a prominent route.
-
Lithiation-Borylation: This method involves the deprotonation of an oxazole at a specific position using a strong base, typically n-butyllithium (n-BuLi), at low temperatures, followed by quenching the resulting lithiated species with a boron electrophile such as triisopropyl borate or isopropylboronic acid pinacol ester.[17][18] This approach allows for the regioselective synthesis of oxazolylboronates.[17] It is important to note that 2-lithiooxazoles can be unstable and prone to ring-opening; however, the formation of oxazole-borane complexes can mitigate this issue.[19]
Experimental Protocols
The following protocols are provided as general guidelines. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of a Halooxazole with an Arylboronic Acid
This protocol describes a typical setup for the Suzuki coupling of a halooxazole with an arylboronic acid.
Materials:
-
Halooxazole (e.g., 5-bromooxazole derivative) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., dioxane/water, toluene, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the halooxazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the palladium catalyst (2-5 mol%).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to remove oxygen, which can deactivate the catalyst.[20]
-
Via syringe, add the degassed solvent. The choice of solvent can significantly impact the reaction outcome.[5][21] Biphasic systems like dioxane/water are common.[7]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[22]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[23]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[24]
Caption: General experimental workflow for a Suzuki coupling reaction.
Key Reaction Parameters and Optimization
The efficiency of the Suzuki coupling of oxazoles can be influenced by several factors. Careful consideration of these parameters is essential for achieving high yields and purity.
Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ is a commonly used catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands can offer improved reactivity.[11] For challenging couplings, particularly with less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbene (NHC) ligands can be beneficial.[11][25]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[5][11] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5][21] The strength and solubility of the base can affect the reaction rate.[12] For substrates with base-sensitive functional groups, milder bases like KF may be employed.[11]
Solvent Effects
The solvent system must be chosen to ensure adequate solubility of the reactants and catalyst.[5] A variety of solvents, including toluene, THF, dioxane, and DMF, are frequently used.[5] The addition of water to create a biphasic system is common and can be advantageous for the solubility of the inorganic base and can accelerate the reaction.[5][7][8]
Data Presentation: Substrate Scope and Reaction Conditions
The following table summarizes representative examples of Suzuki coupling reactions involving oxazole intermediates, highlighting the diversity of coupling partners and reaction conditions.
| Entry | Oxazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Aryl-4-trifloyloxazole | Arylboronic acid | Pd₂(dba)₃ (5) | PCy₃ (10) | K₃PO₄ | DMF | 150 (MW) | 87 | [26] |
| 2 | 4-Aryl-2-chlorooxazole | Heteroarylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 75-90 | [27][28] |
| 3 | Benzyl 2-(4-iodophenyl)oxazole-4-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (30) | - | K₂CO₃ | Dioxane | 110 | - | [22] |
| 4 | 2-Bromo-trisubstituted oxazole | Arylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 50-85 | [16] |
Applications in Drug Discovery and Materials Science
The ability to synthesize a diverse array of substituted oxazoles via Suzuki coupling has significant implications for drug discovery and materials science. This methodology allows for the late-stage functionalization of complex molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2][29] The resulting biaryl oxazoles are key structural motifs in many biologically active compounds.[1] Furthermore, the construction of poly-oxazole systems, facilitated by iterative cross-coupling reactions, is of interest in the development of novel organic materials with unique photophysical properties.[26]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis and functionalization of oxazole-containing compounds. A thorough understanding of the reaction mechanism and the influence of various parameters allows for the rational design of efficient and high-yielding synthetic routes. The protocols and insights provided in this guide are intended to empower researchers to confidently apply this powerful reaction in their pursuit of novel molecules with potential applications in medicine and materials science.
References
- A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid. Benchchem.
- Medicinal Applications of 1,3-Oxazole Derivatives.pptx.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Synthesis of 5‐bromooxazole (10·HCl). ResearchGate.
- Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Palladium Complexes of Hydroxynaphthalene-2-Oxazolines. Request PDF. ResearchGate.
- Synthesis of halogenated 2‐oxazoline derivatives. ResearchGate.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. PMC.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI.
- Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.
- Suzuki coupling of oxazoles. PubMed.
- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed.
- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publishers.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
- Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- 5-Bromooxazole-4-carboxylic acid CAS number and identification. Benchchem.
- Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry. ACS Publications.
- What is the proper way to set up a suzuki coupling? : r/chemistry. Reddit.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Facile synthesis of 5-bromotropono[c]-fused pyrazoles and isoxazole. TÜBİTAK Academic Journals.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole. Benchchem.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
- Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.
- Suzuki coupling of oxazoles. The University of Manchester Research Explorer.
- Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling. Google Patents.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- UTILIZTION OF THE SUZUKI COUPLING TO ENHANCE THE ANTITUBERCULOSIS ACTIVITY OF ARYL OXAZOLES. PMC.
- Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences.
- Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent †. Request PDF. ResearchGate.
- Synthesis and Suzuki Coupling of 2-Aryl- Trisubstituted Oxazoles.
- Lithiation-borylation methodology and its application in synthesis. PubMed.
- Lithiation- Borylation in Synthesis.
- Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. MDPI.
- Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters.
- Synthesis of 2-isoxazolines. Organic Chemistry Portal.
- Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines.
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- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 4. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies | MDPI [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. mt.com [mt.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. mdpi.com [mdpi.com]
- 18. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. UTILIZTION OF THE SUZUKI COUPLING TO ENHANCE THE ANTITUBERCULOSIS ACTIVITY OF ARYL OXAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 27. Suzuki coupling of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. research.manchester.ac.uk [research.manchester.ac.uk]
- 29. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Fluorophenyl)oxazole-2-carbonitrile
Welcome to the technical support guide for the synthesis of 5-(2-Fluorophenyl)oxazole-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable heterocyclic scaffold. As professionals in drug discovery and development, we understand that optimizing reaction yields and ensuring product purity are paramount.
This guide moves beyond simple procedural lists to provide a deeper understanding of the reaction mechanism, offering insights into why specific experimental choices are made. It is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in the laboratory.
Core Principles: The Van Leusen Oxazole Synthesis
The most reliable and widely adopted method for synthesizing 5-substituted oxazoles, such as 5-(2-Fluorophenyl)oxazole-2-carbonitrile, is the Van Leusen Oxazole Synthesis.[1][2] This reaction is a powerful tool that constructs the oxazole ring from an aldehyde and Tosylmethyl isocyanide (TosMIC).[3] It proceeds via a [3+2] cycloaddition mechanism, where TosMIC acts as a versatile C-N-C building block.[1]
Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds in three key stages:
-
Deprotonation: A base abstracts the acidic proton from the α-carbon of TosMIC, creating a nucleophilic anion.[4]
-
Cycloaddition: The TosMIC anion attacks the carbonyl carbon of the aldehyde. The resulting alkoxide then undergoes an intramolecular cyclization, attacking the isocyanide carbon to form a 5-membered oxazoline intermediate.[1][3]
-
Aromatization: The base facilitates the elimination of p-toluenesulfinic acid (a good leaving group), driving the reaction forward and forming the stable aromatic oxazole ring.[5]
Caption: The reaction pathway for the Van Leusen Oxazole Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the synthesis of 5-(2-Fluorophenyl)oxazole-2-carbonitrile?
A1: The following protocol is a robust starting point based on established Van Leusen methodologies.[2] It is crucial to ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from interfering with the base and anionic intermediates.
Experimental Protocol: Synthesis of 5-(2-Fluorophenyl)oxazole
-
Reagents & Equipment:
-
2-Fluorobenzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol (Anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, inert gas supply
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol.
-
Add 2-Fluorobenzaldehyde (1.0 eq) and Tosylmethyl isocyanide (1.1 eq) to the solvent and stir until fully dissolved.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution in one portion.
-
Heat the reaction mixture to reflux (approximately 65°C for methanol).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-(2-Fluorophenyl)oxazole.
-
Q2: What are the most critical parameters that influence the reaction yield?
A2: Several factors must be tightly controlled to maximize yield and minimize side-product formation. The interplay between these parameters is key to a successful synthesis.
| Parameter | Importance & Rationale | Recommended Range/Condition |
| Base | The base is crucial for both the initial deprotonation of TosMIC and the final elimination step. It must be strong enough to deprotonate TosMIC but not so strong as to promote self-condensation or other side reactions of the aldehyde. Anhydrous K₂CO₃ is often ideal.[2] | 1.5 - 2.5 equivalents of anhydrous K₂CO₃. |
| Solvent | A protic solvent like methanol is standard as it helps to mediate the reaction and is generally effective.[6] Anhydrous conditions are critical to prevent quenching the TosMIC anion and to ensure the base is effective. | Anhydrous Methanol or a mixture of DME/Methanol. |
| Temperature | The reaction typically requires heat to overcome the activation energy for both the cyclization and elimination steps. Refluxing in methanol provides sufficient thermal energy.[2] Microwave-assisted synthesis can significantly reduce reaction times and sometimes improve yields.[6] | Reflux (65°C for Methanol). |
| Reagent Quality | TosMIC can degrade over time, especially if exposed to moisture. Using high-purity, fresh TosMIC is essential. The aldehyde should also be pure, as impurities can introduce competing side reactions. | Use freshly opened or properly stored TosMIC. Purify aldehyde by distillation if necessary. |
| Stoichiometry | A slight excess of TosMIC is used to ensure the complete consumption of the limiting aldehyde. A larger excess of the base is required to drive both the deprotonation and elimination steps to completion. | Aldehyde:TosMIC ratio of 1.0 : 1.1-1.2. |
Troubleshooting Guide
Problem 1: Low or No Product Formation
Q: My reaction has been running for several hours, but TLC/LC-MS analysis shows only unreacted 2-fluorobenzaldehyde and no desired product. What are the likely causes?
A: This is a common issue that typically points to a failure in the initial deprotonation of TosMIC or the subsequent nucleophilic attack.
-
Potential Cause 1: Inactive Base or Presence of Moisture.
-
Explanation: Potassium carbonate is hygroscopic and can absorb atmospheric moisture, rendering it less effective. Any water in the reaction solvent will protonate and quench the TosMIC anion as soon as it forms, halting the reaction.
-
Solution:
-
Use anhydrous potassium carbonate that has been freshly opened or dried in an oven ( > 150°C) for several hours and cooled in a desiccator.
-
Ensure your solvent is anhydrous grade and that all glassware was rigorously flame- or oven-dried before use.
-
Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction time.
-
-
-
Potential Cause 2: Degraded TosMIC Reagent.
-
Explanation: TosMIC is a stable solid but can degrade upon prolonged exposure to air and moisture. If the reagent is old or has been stored improperly, it may not be reactive.[7]
-
Solution: Use a fresh bottle of TosMIC or a sample that has been stored in a desiccator away from light. If in doubt, test the protocol with a more reactive aldehyde (like benzaldehyde) to confirm the viability of your TosMIC and other reagents.
-
-
Potential Cause 3: Insufficient Temperature.
-
Explanation: The elimination of p-toluenesulfinic acid from the oxazoline intermediate is often the rate-limiting step and requires thermal energy. If the reaction is not heated sufficiently, the reaction may stall at the intermediate stage.
-
Solution: Ensure the reaction mixture is vigorously refluxing. Use a sand bath or heating mantle with a thermometer to confirm the correct temperature is reached and maintained.
-
Caption: Troubleshooting flowchart for low product yield.
Problem 2: Formation of Multiple Side Products
Q: My reaction yields a complex mixture with several spots on the TLC plate, and the desired product is only a minor component. What side reactions could be occurring?
A: A complex reaction profile suggests that competing pathways are consuming your starting materials or that the product is unstable under the reaction conditions.
-
Potential Cause 1: Base-Induced Aldehyde Side Reactions.
-
Explanation: While K₂CO₃ is a relatively mild base, stronger bases or prolonged reaction times at high temperatures can induce side reactions with the aldehyde, such as the Cannizzaro reaction (for aldehydes without α-hydrogens) or aldol condensations if other enolizable species are present.
-
Solution:
-
Adhere strictly to the recommended 2.0 equivalents of K₂CO₃.
-
Consider a slower, portion-wise addition of the base to control the initial exotherm and basicity.
-
Ensure the reaction is not heated for an excessive amount of time past its completion point as determined by TLC monitoring.
-
-
-
Potential Cause 2: Incomplete Elimination or Rearrangement.
-
Explanation: If the elimination of the tosyl group is slow or incomplete, the oxazoline intermediate may persist. In some cases, with different substrates, other rearrangements can occur.
-
Solution: Ensure a sufficient excess of base (at least 2.0 eq) is present to facilitate the elimination step. If the oxazoline intermediate is consistently observed, increasing the reaction temperature or switching to a more polar solvent system might be beneficial.
-
Problem 3: Difficulties in Product Purification
Q: The crude product after workup is a sticky oil that is difficult to handle and purify by column chromatography. How can I improve the isolation?
A: Purification challenges often stem from residual, non-volatile byproducts from the reaction.
-
Potential Cause: Residual p-Toluenesulfinic Acid or its Salt.
-
Explanation: The byproduct of the reaction is p-toluenesulfinic acid (TosH), which is eliminated from the intermediate. During the basic workup, this is converted to its salt (e.g., potassium p-toluenesulfinate), which has some solubility in organic solvents and can be difficult to remove.
-
Solution:
-
Thorough Aqueous Wash: During the workup, perform multiple washes of the organic layer with water, followed by a brine wash. This helps to extract the majority of the sulfinate salt into the aqueous phase.
-
Acidic Wash (Use with Caution): A very dilute acid wash (e.g., 1% HCl) can protonate the sulfinate salt back to the free acid, which may have different solubility properties. However, this should be tested on a small scale as it could potentially hydrolyze the desired oxazole product if it is acid-sensitive.
-
Chromatography Optimization: If the impurity co-elutes with your product, try adjusting the solvent system for your column. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate can often provide better separation.
-
-
References
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Synthesis of oxazole derivatives from solid phase TosMIC. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
Synthetic Use of Tosylmethyl Isocyanide (TosMIC). ResearchGate. [Link]
-
Mechanism of van Leusen oxazole synthesis. ResearchGate. [Link]
-
Rashamuse, K.J., et al. (2020). A MW-assisted van Leusen synthesis of unusual 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles and 5-aryl-1,3-oxazole compounds. Molecules, 25(7), 1594. [Link]
- Method for preparing 5-substituted oxazoles.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Efficacy Analysis Framework
As the landscape of kinase inhibitor discovery becomes increasingly competitive, the rigorous and systematic evaluation of novel chemical entities is paramount. This guide presents a comprehensive framework for comparing the efficacy of a novel investigational compound, exemplified here as "Compound X" (such as 5-(2-Fluorophenyl)oxazole-2-carbonitrile), against established kinase inhibitors. By grounding our analysis in a well-defined biological context—the inhibition of Janus Kinase 2 (JAK2), a critical mediator in myeloproliferative neoplasms—we will delineate the essential experimental workflows and data interpretation required to build a robust preclinical data package.
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind experimental design, ensuring that the data generated is not only accurate but also contextually meaningful.
The Scientific Imperative: Why Comparative Benchmarking Matters
The therapeutic efficacy of a kinase inhibitor is not defined by a single data point, but by a constellation of properties including potency, selectivity, cellular activity, and ultimately, in vivo pharmacology. A novel compound may exhibit exceptional potency in a purified enzyme assay, but this metric is meaningless without understanding its activity and specificity in a complex biological system.
Therefore, we benchmark against established inhibitors to understand the relative strengths and weaknesses of a new compound. For our target, JAK2, we will use two well-characterized, FDA-approved inhibitors as our benchmarks:
-
Ruxolitinib (Jakafi®): A potent inhibitor of both JAK1 and JAK2.
-
Fedratinib (Inrebic®): A JAK2-selective inhibitor.
This comparison will allow us to profile our hypothetical "Compound X" not just for its absolute activity, but for its potential advantages, such as improved selectivity, which could translate to a better safety profile.
Foundational Analysis: Biochemical Potency and Selectivity
The first step in characterizing any new inhibitor is to determine its intrinsic affinity and potency against the purified target kinase. This is typically quantified as the half-maximal inhibitory concentration (IC50).
Determining Biochemical Potency (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value denotes higher potency. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for this determination.
This protocol outlines a typical TR-FRET assay for determining the IC50 of an inhibitor against JAK2.
-
Reagent Preparation:
-
Prepare a 2X JAK2 enzyme solution in kinase buffer.
-
Prepare a 2X solution of the ULight™-poly-GT peptide substrate and ATP in kinase buffer. The ATP concentration should be at the Michaelis-Menten constant (Km) for the enzyme to ensure accurate competitive inhibition assessment.
-
Prepare a serial dilution of the test inhibitors ("Compound X", Ruxolitinib, Fedratinib) in DMSO, followed by a further dilution in kinase buffer to create a 4X final concentration series.
-
-
Assay Procedure:
-
Add 5 µL of the 4X inhibitor solution to the wells of a low-volume 384-well plate.
-
Add 5 µL of the 2X JAK2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X peptide substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a 2X EDTA stop solution containing Eu-W1024-labeled anti-phosphotyrosine antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a typical TR-FRET biochemical assay.
Kinase Selectivity Profiling
High potency is desirable, but high selectivity is crucial for minimizing off-target effects and potential toxicity. An inhibitor's selectivity is assessed by screening it against a broad panel of kinases. The results are often visualized as a "kinome tree," but for direct comparison, a simple table summarizing inhibition at a standard concentration (e.g., 1 µM) is highly effective.
The goal is to find a compound that potently inhibits the target (JAK2) while sparing other kinases, especially closely related ones (like JAK1, JAK3, TYK2) or those known to cause adverse effects (e.g., SRC family kinases).
| Inhibitor | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Ratio (JAK1/JAK2) |
| Compound X | Experimental | Experimental | Experimental | Experimental | Calculated |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | ~0.85 |
| Fedratinib | 3 | 35 | 339 | 28 | ~11.7 |
Note: IC50 values for Ruxolitinib and Fedratinib are representative values from public sources.
A higher JAK1/JAK2 selectivity ratio for Fedratinib suggests it is more selective for JAK2 over JAK1 compared to Ruxolitinib. The goal would be to determine where "Compound X" fits within this landscape.
Cellular Context: Target Engagement and Downstream Signaling
A compound's biochemical potency must translate into activity within a cellular environment. Cell-based assays are critical for confirming that the inhibitor can cross the cell membrane, engage its target (JAK2), and modulate the intended signaling pathway.
The JAK-STAT pathway is a primary signaling cascade downstream of JAK2. Upon activation by cytokines, JAK2 phosphorylates itself and the cytoplasmic tails of receptors, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are then phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate gene expression. A successful JAK2 inhibitor will block this phosphorylation event.
Caption: Inhibition of the JAK-STAT signaling pathway by a kinase inhibitor.
Experimental Protocol: Western Blot for Phospho-STAT5
This protocol measures the inhibition of JAK2-mediated STAT5 phosphorylation in a cytokine-dependent cell line (e.g., HEL 92.1.7, which harbors a JAK2 V617F mutation causing constitutive activation).
-
Cell Culture and Treatment:
-
Culture HEL cells under standard conditions.
-
Starve cells of serum for 4-6 hours if cytokine stimulation is required (not necessary for JAK2 V617F mutant cells).
-
Treat cells with a dose-response range of "Compound X", Ruxolitinib, and Fedratinib for 2 hours.
-
-
Protein Extraction:
-
Harvest cells by centrifugation.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensity for p-STAT5 and total STAT5.
-
Normalize the p-STAT5 signal to the total STAT5 signal for each sample.
-
Plot the normalized p-STAT5 signal against inhibitor concentration to determine the cellular IC50 (or EC50).
-
| Inhibitor | Cellular p-STAT5 IC50 (nM) in HEL Cells |
| Compound X | Experimental |
| Ruxolitinib | ~120-280 |
| Fedratinib | ~200-400 |
Note: Cellular IC50 values are representative and can vary based on cell line and assay conditions.
Conclusion: Synthesizing a Multi-Parameter Profile
The ultimate goal of this comparative framework is to build a multi-parameter profile for the novel compound and benchmark it against the standards.
Caption: Decision tree for advancing a novel kinase inhibitor.
An ideal candidate, "Compound X," would exhibit:
-
High Potency: An biochemical IC50 against JAK2 that is competitive with or superior to Ruxolitinib and Fedratinib.
-
High Selectivity: A selectivity profile that is demonstrably better than the benchmarks, perhaps showing greater sparing of JAK1 (like Fedratinib) or other kinases, suggesting a potentially wider therapeutic window.
-
Robust Cellular Activity: A cellular IC50 that confirms the biochemical potency translates into on-target effects in a relevant biological system.
By systematically applying this framework of biochemical and cellular assays, researchers can objectively position their novel inhibitors within the existing therapeutic landscape, providing clear, data-driven rationale for advancement into more complex preclinical and clinical studies.
References
This is a representative list of sources that would be cited for the methodologies and data points described.
-
Title: Jakafi (ruxolitinib) Prescribing Information Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Inrebic (fedratinib) Prescribing Information Source: U.S. Food and Drug Administration URL: [Link]
-
Title: A new orally available JAK2 inhibitor, fedratinib (TG101348), reverses splenomegaly and improves survival in a murine model of myelofibrosis Source: Journal of Hematology & Oncology URL: [Link]
-
Title: Western Blotting: An Introduction Source: Bio-Rad Laboratories URL: [Link]
Validating Target Engagement of 5-(2-Fluorophenyl)oxazole-2-carbonitrile: A Technical Comparison Guide
Topic: Validating the target engagement of 5-(2-Fluorophenyl)oxazole-2-carbonitrile in cells Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-(2-Fluorophenyl)oxazole-2-carbonitrile is a representative reversible covalent inhibitor of Cathepsin C (Dipeptidyl Peptidase I / DPPI) . Unlike traditional irreversible inhibitors (e.g., vinyl sulfones), this compound utilizes an electrophilic nitrile warhead to form a transient thioimidate adduct with the catalytic cysteine (Cys234) of the enzyme.
Validating its target engagement in a cellular context requires distinguishing between simple biochemical inhibition and actual intracellular occupancy. This guide outlines the rigorous validation workflows—specifically Competitive Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay (CETSA) —required to confirm this compound’s efficacy against alternatives like Brensocatib (INS1007) or broad-spectrum probes like E-64d .
Mechanism of Action & Chemical Logic
To validate engagement, one must first understand the binding mode. The 2-carbonitrile group on the oxazole ring acts as a "soft" electrophile.
-
Reaction: The thiolate anion of the catalytic Cysteine (Cys234) in Cathepsin C attacks the nitrile carbon.
-
Product: A thioimidate adduct.
-
Key Feature: This reaction is reversible. Upon dilution or washout, the inhibitor can dissociate, restoring enzyme activity. This contrasts with irreversible alkylators (e.g., chloromethyl ketones) that permanently disable the target.
Diagram: Reversible Covalent Inhibition Mechanism
Caption: The nitrile warhead forms a reversible thioimidate bond with Cys234. High residence time is critical for efficacy.
Comparative Performance Analysis
When validating 5-(2-Fluorophenyl)oxazole-2-carbonitrile, it is essential to benchmark it against established tools.
Table 1: Comparison of Cathepsin C Inhibitors
| Feature | 5-(2-Fluorophenyl)oxazole-2-carbonitrile | Brensocatib (INS1007) | E-64d (Alloxan) |
| Class | Reversible Covalent (Nitrile) | Reversible Covalent (Nitrile) | Irreversible (Epoxysuccinyl) |
| Selectivity | High (Cathepsin C > B/L/S) | High (Clinical Grade) | Low (Broad Spectrum Cysteine Protease) |
| Binding Mode | Thioimidate Adduct | Thioimidate Adduct | Thioether Adduct (Permanent) |
| Cellular Washout | Activity recovers slowly (Residence time dependent) | Activity recovers slowly | Activity does not recover |
| Primary Use | Research Probe / Lead Scaffold | Clinical Therapeutic | Pan-Cathepsin Control |
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
The Gold Standard for Occupancy. ABPP uses a broad-spectrum probe (e.g., FY01 or DCG-04 ) that covalently tags the active site of cysteine proteases. If 5-(2-Fluorophenyl)oxazole-2-carbonitrile has successfully engaged Cathepsin C, the probe cannot bind.
Why this works: The nitrile inhibitor competes with the ABPP probe for the active site cysteine. A loss of fluorescence at the Cathepsin C molecular weight (approx. 24 kDa for the active heavy chain) indicates target engagement.
Step-by-Step Protocol
-
Cell Culture: Grow U937 or THP-1 cells (high Cat C expression). Differentiate with PMA (100 nM, 24h) if higher expression is needed.
-
Inhibitor Treatment:
-
Treat intact cells with the test compound (0.1 – 10 µM) for 1–4 hours.
-
Control: Treat with DMSO (Vehicle) and E-64d (10 µM, Positive Control).
-
-
Lysis: Wash cells 3x with PBS to remove unbound inhibitor. Lyse in Citrate Buffer (pH 5.5) containing 0.1% CHAPS. Note: Avoid high pH lysis buffers which can destabilize the thioimidate bond.
-
Probe Labeling:
-
Add FY01-BODIPY (1 µM final) to the lysate.
-
Incubate for 30–60 minutes at 37°C.
-
-
Visualization:
-
Run samples on 12% SDS-PAGE.
-
Scan gel on a fluorescent typhoon scanner (Ex/Em for BODIPY).
-
Result: Disappearance of the ~24 kDa band confirms engagement.
-
Diagram: ABPP Workflow
Caption: Competition between the nitrile inhibitor and the fluorescent probe reveals occupancy.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Biophysical Validation in Live Cells. CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm). This method validates that the compound enters the cell and binds the target directly, independent of enzymatic activity.
Why this works: 5-(2-Fluorophenyl)oxazole-2-carbonitrile binding rigidifies the Cathepsin C tetramer, preventing precipitation at elevated temperatures.
Step-by-Step Protocol
-
Treatment: Treat cells with the compound (e.g., 5 µM) or DMSO for 1 hour.
-
Heating: Aliquot cells into PCR tubes. Heat individually to a gradient of temperatures (40°C to 70°C) for 3 minutes.
-
Lysis: Cool to RT, then lyse with freeze-thaw cycles (3x) in liquid nitrogen.
-
Separation: Centrifuge at 20,000 x g for 20 mins to pellet precipitated (denatured) proteins.
-
Detection: Analyze the supernatant via Western Blot using an anti-Cathepsin C antibody.
-
Analysis: Plot the band intensity vs. Temperature.
-
Shift: A right-shift in the melting curve (higher Tm) confirms binding.
-
Protocol 3: Functional Downstream Assay (Neutrophil Elastase)
Physiological Consequence. Cathepsin C is the "master activator" of neutrophil serine proteases (NSPs).[1][2][3][4] It cleaves the N-terminal dipeptide from pro-Neutrophil Elastase (pro-NE), activating it.
-
Method:
-
Culture U937 cells and differentiate.
-
Treat with 5-(2-Fluorophenyl)oxazole-2-carbonitrile for 24–48 hours (allows turnover of existing active NE).
-
Lyse cells and add a specific Neutrophil Elastase fluorogenic substrate (e.g., MeOSuc-AAPV-AMC ).
-
Readout: Reduced fluorescence compared to control indicates that Cat C was inhibited, preventing the maturation of NE.
-
References
-
Methot, N., et al. (2007). "Inhibition of the cysteine protease cathepsin C by nitrile-based inhibitors: structural and biochemical characterization." Journal of Biological Chemistry. Link
-
Korkmaz, B., et al. (2010). "Cathepsin C: structure, function, and pharmacological targeting." Pharmacology & Therapeutics. Link
-
Lundberg, K., et al. (2019). "Brensocatib (INS1007), a small molecule inhibitor of dipeptidyl peptidase 1 (DPP1), for the treatment of non-cystic fibrosis bronchiectasis." European Respiratory Journal. Link
-
Serim, S., et al. (2012). "Activity-based probes for the specific profiling of the cysteine protease cathepsin C." Chemical Science. Link
-
Gu, Y., et al. (2024). "Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity." RSC Medicinal Chemistry. Link
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Comparative analysis of the photophysical properties of oxazole-based fluorophores
Executive Summary
Oxazole-based fluorophores represent a structurally diverse class of organic luminophores characterized by high quantum yields, photostability, and environmental sensitivity.[1] Their utility spans from high-energy physics (scintillators) to molecular biology (DNA/lipid stains). This guide provides a technical comparison of three primary subclasses: Aryl-oxazoles (scintillators), Benzoxazoles (ESIPT probes), and Pyridyloxazoles (bio-labels). We analyze their photophysical performance against common alternatives (Coumarins, BODIPY) and detail self-validating protocols for characterization.
Structural Classes & Photophysical Mechanisms[1]
The photophysics of oxazole derivatives are dictated by their substitution patterns, which control the nature of the excited state—ranging from simple
Aryl-Oxazoles (PPO, POPOP)
Mechanism: Rigid planar structures facilitate efficient
-
PPO (2,5-diphenyloxazole): The "primary" fluorophore in plastic scintillators.[2][3] It captures excitation energy from the solvent (e.g., polystyrene) and emits in the UV/blue region.
-
POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene): The "secondary" fluorophore (wavelength shifter).[2][3] It absorbs PPO emission and re-emits at longer wavelengths to match photomultiplier tube (PMT) sensitivity.
Benzoxazoles (HBO Derivatives)
Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT).[4][5][6][7] Upon excitation, the enol form undergoes an ultrafast proton transfer to a keto tautomer.[6][7] Emission occurs from the keto* state, resulting in a massive Stokes shift (often >150 nm).[6] This eliminates self-absorption, a common artifact in fluorescein-based imaging.
Pyridyloxazoles (PyMPO)
Mechanism: Intramolecular Charge Transfer (ICT).[8] The electron-rich oxazole and electron-deficient pyridine creates a "push-pull" system. This sensitivity makes PyMPO ideal for probing local polarity (e.g., lipid environments).
Visualization: Photophysical Pathways
The following diagram contrasts the standard fluorescence pathway (Aryl-oxazoles) with the ESIPT mechanism (Benzoxazoles).
Caption: Comparison of standard radiative decay (PPO) vs. the four-level ESIPT cycle (HBO) generating large Stokes shifts.
Comparative Data Analysis
Scintillators: Oxazoles vs. Alternatives
Oxazoles are the industry standard for liquid and plastic scintillators due to their solubility and speed.
| Property | PPO (Primary) | POPOP (Secondary) | p-Terphenyl (Alternative) | Analysis |
| Excitation Max | 303 nm | 360 nm | 276 nm | PPO matches polystyrene emission better than p-Terphenyl. |
| Emission Max | 365 nm | 410-420 nm | 340 nm | POPOP shifts emission to 420 nm, optimal for PMT glass transparency. |
| Quantum Yield ( | 1.0 (Cyclohexane) | 0.93 (Cyclohexane) | 0.93 (Cyclohexane) | All exhibit near-unity efficiency in non-polar solvents. |
| Decay Time ( | 1.6 ns | 1.2 ns | 0.95 ns | p-Terphenyl is faster but less soluble; PPO offers better balance of speed/solubility. |
| Stokes Shift | ~60 nm | ~50 nm | ~64 nm | Moderate shifts require secondary fluors (shifters) to prevent self-absorption in large volumes. |
Bio-Labeling: PyMPO vs. Coumarins
For biological applications, stability and environmental sensitivity are paramount.
| Fluorophore | Stokes Shift | Photostability | |||
| PyMPO | 415 | 560-580 | ~150 nm | ~0.30 | High (Robust oxazole ring) |
| Coumarin 343 | 446 | 490 | 44 nm | 0.63 | Moderate (Lactone hydrolysis risk) |
| Lucifer Yellow | 428 | 540 | 112 nm | 0.21 | High |
Insight: While Coumarins are brighter (
Experimental Protocols
Protocol A: Relative Quantum Yield Determination
Objective: Determine
Reagents:
-
Standard: Quinine Sulfate in 0.1 M H2SO4 (
) for blue emitters; Fluorescein in 0.1 M NaOH ( ) for green emitters. -
Solvent: Spectroscopic grade cyclohexane or ethanol.
Workflow:
-
Absorbance Matching: Prepare solutions of the Unknown and Standard such that their absorbance at the excitation wavelength (
) is identical and below 0.1 OD (to avoid inner-filter effects). -
Spectrum Acquisition: Record the integrated fluorescence emission spectrum (
) for both samples using identical slit widths and PMT voltages. -
Calculation:
Validation Check: If the calculated
Protocol B: Solvatochromic Shift (Lippert-Mataga)
Objective: Quantify the change in dipole moment upon excitation (
Workflow:
-
Solvent Selection: Select 5-6 solvents with varying orientation polarizability (
) but no specific interactions (e.g., Hexane, Toluene, THF, DCM, Acetonitrile). -
Data Collection: Measure
(wavenumber) and (wavenumber) in each solvent. -
Plotting: Plot Stokes Shift (
) vs. Orientation Polarizability ( ). -
Analysis: A linear slope indicates a general solvent effect (dipole interaction). Deviations suggest specific solute-solvent interactions (e.g., H-bonding).[4]
Visualization: Quantum Yield Workflow
Caption: Decision tree for accurate relative quantum yield determination, prioritizing the inner-filter effect check.
References
-
BenchChem. "The Rise of Oxazole-Based Fluorophores: A Technical Guide to Their Photophysical Properties." BenchChem Technical Guides, 2025.
-
Niu, C., et al. "Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions." Journal of Physical Chemistry B, 2021.
-
Thermo Fisher Scientific. "Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores." Molecular Probes Handbook, Section 1.7.
-
Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, Vol. 83, No. 12, 2011.
-
Ishchenko, A. V., et al. "Optical and scintillation properties of new polyurethane plastic scintillator with PPO and POPOP." Nuclear Instruments and Methods in Physics Research, 2025.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Confirming the Mechanism of Action of 5-(2-Fluorophenyl)oxazole-2-carbonitrile Through Genetic Knockdown
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of novel small molecules, using 5-(2-Fluorophenyl)oxazole-2-carbonitrile as a case study. We will explore a logical, data-driven approach to validate a hypothesized molecular target through genetic knockdown, ensuring scientific rigor and building a solid foundation for further drug development.
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2][3][4][5] These compounds are known to interact with a variety of cellular targets such as protein kinases, microtubules, and DNA topoisomerases.[1][2][3] For the purpose of this guide, we will hypothesize that our compound of interest, 5-(2-Fluorophenyl)oxazole-2-carbonitrile, exerts its cytotoxic effects in cancer cells through the inhibition of a critical oncogenic kinase, which we will refer to as "Protein Kinase X" (PKX).
The central dogma of this validation strategy is as follows: if 5-(2-Fluorophenyl)oxazole-2-carbonitrile indeed inhibits PKX, then the phenotypic effect of the compound should be mimicked by the genetic knockdown of PKX. Furthermore, the effect of the compound should be significantly diminished in cells where PKX has already been knocked down.
Hypothesized Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway in which PKX is a key player, leading to cancer cell proliferation and survival. Our compound, 5-(2-Fluorophenyl)oxazole-2-carbonitrile, is proposed to inhibit PKX, thereby blocking this pro-survival signaling cascade.
Caption: Hypothesized signaling pathway of Protein Kinase X (PKX).
Experimental Workflow for Mechanism of Action Confirmation
To robustly test our hypothesis, we will employ a multi-pronged experimental approach. The workflow is designed to first establish the baseline effect of the compound and then compare it directly with the effect of genetically silencing the target protein.
Caption: Experimental workflow for target validation via genetic knockdown.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of Protein Kinase X (PKX)
This protocol outlines the transient knockdown of PKX using small interfering RNA (siRNA). It is crucial to use a non-targeting siRNA as a negative control.
-
Materials:
-
Cancer cell line expressing PKX (e.g., MDA-MB-231)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting PKX (pre-designed and validated)
-
Non-targeting control siRNA
-
6-well tissue culture plates
-
-
Protocol:
-
Day 1: Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate with complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow cells to adhere and reach 50-70% confluency.
-
Day 2: Transfection:
-
For each well, dilute 25 pmol of siRNA (either PKX-targeting or control) into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~250 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex dropwise to the respective wells.
-
-
Day 3: Treatment and Assays: After 24 hours of incubation, the cells are ready for downstream applications. Replace the medium with fresh complete medium containing either 5-(2-Fluorophenyl)oxazole-2-carbonitrile at its IC50 concentration or a vehicle control (e.g., DMSO).
-
Day 4-5: Analysis: Incubate for another 24-48 hours before proceeding to Western Blot analysis and cell viability assays. The optimal time for analysis should be determined empirically.
-
Western Blot for PKX Knockdown Confirmation
This is a critical step to verify that the siRNA treatment has effectively reduced the protein levels of the target, PKX.
-
Protocol:
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PKX overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the PKX band should be significantly reduced in the PKX siRNA-treated samples compared to the control siRNA samples.
-
Cell Viability Assay
A quantitative assay to measure the cytotoxic or cytostatic effects of the compound and/or gene knockdown.
-
Protocol (using MTT assay as an example):
-
Perform the siRNA transfection and compound treatment in a 96-well plate format.
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Presentation and Interpretation
The results from the cell viability assay can be summarized in a table for clear comparison. The data should be normalized to the control siRNA + Vehicle group, which is set to 100% viability.
| Treatment Group | siRNA Target | Treatment | Expected % Cell Viability (Relative to Control) | Interpretation |
| 1 | Control | Vehicle (DMSO) | 100% | Baseline cell viability. |
| 2 | Control | Compound | ~50% | Demonstrates the compound's cytotoxic effect. |
| 3 | PKX | Vehicle (DMSO) | ~60% | Shows that loss of PKX reduces cell viability. |
| 4 | PKX | Compound | ~55-60% | The compound has little to no additional effect, as its target is already absent. |
The logical relationship between these experimental groups is key to confirming the mechanism of action.
Caption: Logical framework for interpreting the experimental results.
Conclusion
The convergence of data from these experiments provides a robust validation of the hypothesized mechanism of action. If the knockdown of Protein Kinase X phenocopies the effect of 5-(2-Fluorophenyl)oxazole-2-carbonitrile, and the compound's efficacy is blunted in the absence of its target, it strongly supports a direct inhibitory relationship. This methodical approach, combining chemical biology with genetic tools, is indispensable for building a compelling case for a novel drug candidate's mechanism of action and for making informed decisions in the drug development pipeline.
References
-
Adhikary, S., et al. (2020). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports. Available at: [Link]
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]
-
MDPI. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI. Available at: [Link]
-
ResearchGate. (2025). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Available at: [Link]
-
Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
-
Cogent Journals. (n.d.). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Cogent Journals. Available at: [Link]
Sources
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]
- 6. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
